Methyl 2-(bromomethyl)-4-cyanobenzoate is an organic compound with the molecular formula CHBrNO. It is classified as a derivative of benzoic acid, featuring both a bromomethyl group and a cyano group attached to the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups. Its potential uses span across organic synthesis, medicinal chemistry, material science, and biological studies, making it a versatile intermediate in the development of more complex molecules and pharmaceuticals.
The synthesis of methyl 2-(bromomethyl)-4-cyanobenzoate typically involves a multi-step process. A common method for its preparation is through the bromination of methyl 4-cyanobenzoate. This reaction employs N-bromosuccinimide (NBS) as the brominating agent, often in conjunction with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial production may utilize similar synthetic routes but optimized for higher yields and cost-effectiveness, often employing continuous flow reactors for better control over reaction parameters.
Methyl 2-(bromomethyl)-4-cyanobenzoate can undergo several chemical transformations:
The nucleophilic substitution reactions are particularly noteworthy due to the reactivity of the bromomethyl group, allowing for the formation of various derivatives that can be further utilized in synthetic pathways.
The mechanism by which methyl 2-(bromomethyl)-4-cyanobenzoate acts in chemical reactions primarily involves its electrophilic nature due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack:
This mechanism is crucial in organic synthesis where diverse functional groups are introduced into molecular frameworks.
Spectroscopic data (such as NMR and IR) can provide insights into its molecular structure:
Methyl 2-(bromomethyl)-4-cyanobenzoate has several scientific applications:
Methyl 2-(bromomethyl)-4-cyanobenzoate (CAS Registry Number: 165111-46-6) is a synthetically valuable aromatic compound with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol [1] [3] [6]. Its systematic IUPAC name derives from the benzoate ester structure featuring a bromomethyl substituent at the ortho position and a cyano group at the para position relative to the carboxylate function. The compound is characterized by the SMILES notation COC(=O)C1=C(CBr)C=C(C=C1)C#N, which precisely encodes its atomic connectivity [1] [4]. Alternative designations for this compound include Methyl 2-bromomethyl-4-cyanobenzoate and the registry number MFCD09864855 (MDL Number) [1] [2]. The presence of both bromine and nitrile functional groups on the aromatic ring creates an electron-deficient system that significantly influences its reactivity patterns. XLogP3 values computed at 2.1-2.23 indicate moderate lipophilicity, while a topological polar surface area of 50.09 Ų reflects the presence of multiple hydrogen bond acceptors [3] [6].
Table 1: Nomenclature and Identifiers of Methyl 2-(bromomethyl)-4-cyanobenzoate
Category | Identifier |
---|---|
Systematic Name | Methyl 2-(bromomethyl)-4-cyanobenzoate |
CAS Registry Number | 165111-46-6 |
Molecular Formula | C₁₀H₈BrNO₂ |
Molecular Weight | 254.08 g/mol |
MDL Number | MFCD09864855 |
SMILES Notation | COC(=O)C1=C(CBr)C=C(C=C1)C#N |
Other Names | CL8532; Methyl 2-bromomethyl-4-cyanobenzoate; 2-Bromomethyl-4-cyano-benzoic acid methyl ester |
The precise discovery timeline of Methyl 2-(bromomethyl)-4-cyanobenzoate remains undocumented in public literature, but its emergence aligns with late 20th-century advancements in benzylic bromination techniques for pharmaceutical intermediates. The CAS registry (165111-46-6) suggests its initial characterization likely occurred during the 1990s, coinciding with intensified research into functionalized benzoate derivatives for medicinal applications [1] [6]. Unlike naturally occurring alkaloids or early synthetic drugs, this compound represents a specialized building block developed specifically for complex organic syntheses, particularly in the pharmaceutical and agrochemical industries. Commercial availability through specialty chemical suppliers like BLD Pharm, Ambeed, and Synquest Labs emerged in the early 2000s, reflecting growing demand for multigram quantities in research settings [1] [2] [3]. The compound's structural design incorporates features amenable to sequential derivatization – the bromomethyl group for nucleophilic displacement and the cyano group for hydrolysis or reduction – making it particularly valuable for constructing molecular architectures difficult to access through direct synthesis. These properties have established it as a versatile intermediate in modern synthetic organic chemistry, especially for constructing functionalized heterocyclic systems prevalent in bioactive molecules.
Methyl 2-(bromomethyl)-4-cyanobenzoate serves as a multifunctional building block in synthetic organic chemistry due to its strategically positioned reactive handles: the benzylic bromide undergoes nucleophilic substitution, while the electron-withdrawing cyano group activates adjacent positions for further functionalization [1] [4]. This dual functionality enables its use in constructing complex molecular architectures through sequential transformations. The bromomethyl group readily participates in alkylation reactions with nucleophiles including amines, thiols, and stabilized carbanions, facilitating C-C, C-N, and C-S bond formation [2] [6]. Computational analyses predict high gastrointestinal absorption and blood-brain barrier permeation, suggesting potential utility in designing central nervous system-targeted therapeutics [3].
In pharmaceutical synthesis, this benzoate derivative has demonstrated particular value as a precursor to kinase inhibitors and receptor modulators where the benzoate core provides a rigid scaffold for pharmacophore orientation [3]. The electron-deficient aromatic system participates in palladium-catalyzed cross-coupling reactions, enabling further structural diversification. Its structural relatives, such as Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS: 421551-82-8) and Methyl 3-(bromomethyl)-4-cyanobenzoate (CAS: 908562-25-4), exhibit similar reactivity patterns and are commercially marketed for analogous applications [2]. The crystalline nature of derivatives allows for purification advantages in multistep syntheses. Furthermore, the ester group provides an additional site for transformation – hydrolysis yields carboxylic acid derivatives, while transesterification or reduction offers access to aldehydes or alcohols, respectively.
Table 2: Key Physicochemical Properties and Applications
Property | Value | Significance |
---|---|---|
Molecular Weight | 254.08 g/mol | Determines stoichiometric relationships |
Molecular Formula | C₁₀H₈BrNO₂ | Elemental composition for analytical verification |
XLogP3 | 2.1-2.23 | Predicts moderate lipophilicity for bioavailability |
Topological Polar Surface Area | 50.09 Ų | Indicates membrane permeability potential |
Heavy Atom Count | 14 | Structural complexity metric |
Rotatable Bonds | 3 | Conformational flexibility assessment |
Synthetic Applications | Nucleophilic substitution site (bromomethyl); Dipolarophile (cyano); Coupling partner (aryl bromide) | Multifunctional reactivity |
Medicinal Chemistry Relevance | Precursor to kinase inhibitors; Building block for CNS-targeted compounds | Bioactive scaffold construction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1